molecular formula C15H17N3O4S B12708807 2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide CAS No. 106532-64-3

2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide

Cat. No.: B12708807
CAS No.: 106532-64-3
M. Wt: 335.4 g/mol
InChI Key: AHCFYJDMZGBSLQ-UHFFFAOYSA-N
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Description

2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound with a unique structure that includes a benzisothiazole ring, a nitro group, and multiple methyl and oxopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multiple steps, including the formation of the benzisothiazole ring, nitration, and subsequent functionalization with methyl and oxopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(2-methyl-1-oxopropyl)benzisothiazole
  • 5-Nitro-2,1-benzisothiazole derivatives

Uniqueness

2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

106532-64-3

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

2-methyl-N-[1-(2-methylpropanoyl)-5-nitro-2,1-benzothiazol-3-ylidene]propanamide

InChI

InChI=1S/C15H17N3O4S/c1-8(2)13(19)16-14-11-7-10(18(21)22)5-6-12(11)17(23-14)15(20)9(3)4/h5-9H,1-4H3

InChI Key

AHCFYJDMZGBSLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)C(C)C

Origin of Product

United States

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